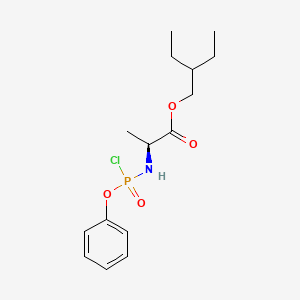
2-Ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate is a complex organic compound that belongs to the class of phosphoramidates This compound is characterized by the presence of a phosphoryl group bonded to a phenoxy group and an L-alanine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-ethylbutanol with phosphoryl chloride to form 2-ethylbutyl phosphoryl chloride. This intermediate is then reacted with phenol to yield 2-ethylbutyl phenoxyphosphoryl chloride. The final step involves the reaction of this intermediate with L-alanine in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency separation techniques, and stringent quality control measures to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as triethylamine, and are conducted under mild conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a prodrug for targeted drug delivery.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 2-Ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the phenoxy and alaninate moieties contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethylbutyl ((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)-D-alaninate
- 2-Ethylbutyl ((S)-(phenoxy)phosphoryl)-L-alaninate
Uniqueness
2-Ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate is unique due to the presence of the chloro group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H23ClNO4P |
|---|---|
Peso molecular |
347.77 g/mol |
Nombre IUPAC |
2-ethylbutyl (2S)-2-[[chloro(phenoxy)phosphoryl]amino]propanoate |
InChI |
InChI=1S/C15H23ClNO4P/c1-4-13(5-2)11-20-15(18)12(3)17-22(16,19)21-14-9-7-6-8-10-14/h6-10,12-13H,4-5,11H2,1-3H3,(H,17,19)/t12-,22?/m0/s1 |
Clave InChI |
AFQRGLCAHXLJJE-BJDAYTSDSA-N |
SMILES isomérico |
CCC(CC)COC(=O)[C@H](C)NP(=O)(OC1=CC=CC=C1)Cl |
SMILES canónico |
CCC(CC)COC(=O)C(C)NP(=O)(OC1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















